N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide
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Overview
Description
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide is a chemical compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group, linked to an ethyl chain terminating in a butyramide group
Mechanism of Action
Target of Action
The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway. By inhibiting AChE, it prevents the hydrolysis of acetylcholine, leading to an increase in acetylcholine levels. This can enhance cognitive function, particularly in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease .
Result of Action
The inhibition of AChE by this compound results in increased acetylcholine levels, which can enhance cholinergic neurotransmission and potentially improve cognitive function . This makes the compound a potential candidate for the treatment of conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a phenyl halide under basic conditions.
Sulfonylation: The sulfonyl group is added through a reaction with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of Butyramide Group: The final step involves the reaction of the ethyl chain with butyric acid or its derivatives to form the butyramide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying neurotransmitter pathways and receptor binding.
Industrial Applications: Its unique structural properties may be leveraged in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: A compound with anticonvulsant activity, also featuring a piperazine ring.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-2-6-16(20)17-9-14-23(21,22)19-12-10-18(11-13-19)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDKCYUIBODVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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